1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea
Description
Historical Context of Thiourea Derivatives in Medicinal Chemistry
Thiourea derivatives have occupied a central role in drug discovery since the early 20th century, owing to their ability to form stable hydrogen bonds with biological targets. The thiourea scaffold’s versatility was first demonstrated in anti-infective agents such as thioacetazone (11 ) and thiocarlide (12 ), which were pivotal in treating Mycobacterium tuberculosis infections. These compounds highlighted the importance of the thiourea moiety in binding to bacterial enzymes through hydrogen-bonding interactions with active-site residues.
The structural simplicity of thiourea belies its pharmacological complexity. For example, suramin (10 ), a polysulfonated naphthylureidic drug discovered in the 19th century, remains in use for African trypanosomiasis and has been repurposed for cancer and viral infections. Its mechanism involves inhibition of parasitic glycolytic enzymes, a property linked to the urea/thiourea core’s capacity to mimic natural substrates. Modern derivatives, such as the HIV protease inhibitor ritonavir (13 ) and HCV protease inhibitor boceprevir (14 ), further underscore thiourea’s adaptability in targeting viral enzymes.
Despite these successes, inherent limitations of thioureas—including poor aqueous solubility and metabolic instability—have driven efforts to identify bioisosteric replacements. The replacement of thiourea with cyanoguanidine in cimetidine (26 ) exemplifies this strategy, mitigating toxicity while retaining histamine H~2~-receptor antagonism. Such historical pivots inform contemporary approaches to optimizing thiourea derivatives like 1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea, where auxiliary substituents aim to enhance stability and selectivity.
Significance of Furan-Containing Heterocycles in Drug Discovery
Furan rings, characterized by their oxygen-containing five-membered aromatic structure, contribute distinct electronic and steric properties to drug molecules. The furan-2-yl moiety in this compound enhances its potential for π-π stacking interactions and hydrogen bonding, critical for target engagement. Recent advances in antibacterial agents have leveraged furan derivatives to overcome microbial resistance, with mono- and bi-cationic pyridinium oxadiazoles demonstrating potent activity against multidrug-resistant pathogens.
The electron-rich nature of furans also facilitates interactions with hydrophobic pockets in enzymes. For instance, fluorinated furan derivatives have shown enhanced anticancer and antimicrobial activities, with improved safety profiles in non-cancerous cell lines. In the context of the subject compound, the (Z)-[1-(furan-2-yl)ethylidene]amino group may confer dual functionality: stabilizing the thiourea scaffold through conjugation while enabling selective binding to overexpressed receptors in pathological cells.
Research Evolution of Dichlorophenyl Thiourea Compounds
The dichlorophenyl substituent in this compound reflects deliberate optimization of halogenated thioureas for enhanced cytotoxicity and selectivity. Studies on 3-(trifluoromethyl)phenylthiourea analogs revealed that halogenation significantly impacts antiproliferative activity. For example, compound 2 (3,4-dichlorophenylthiourea) reduced SW480 colon cancer cell viability by 93% at IC~50~ concentrations ≤10 µM, outperforming cisplatin in selectivity indices.
Structure-activity relationship (SAR) analyses indicate that dichlorophenyl groups enhance membrane permeability and intracellular accumulation. In prostate cancer PC3 cells, derivatives bearing 4-CF~3~-phenyl (8 ) and 3,4-dichlorophenyl (2 ) substituents exhibited IC~50~ values of 6.9–13.7 µM, with selectivity indices up to 6.0 relative to normal HaCaT cells. The dichlorophenyl moiety’s electron-withdrawing effects likely polarize the thiourea core, facilitating interactions with apoptotic signaling proteins such as caspases.
Current Research Landscape and Challenges
Contemporary research on this compound faces dual challenges: optimizing pharmacokinetic properties and elucidating mechanisms of action. While the compound’s pro-apoptotic activity in SW480 and SW620 colon cancer cells (95–99% late apoptosis induction) is promising, its metabolic stability remains uncharacterized. Parallel efforts in thiourea bioisosterism, such as replacing the thiourea group with 2,2-diamino-1-nitroethene moieties, may inform strategies to reduce oxidative degradation.
Another frontier involves modulating interleukin-6 (IL-6) secretion, as thiourea derivatives have demonstrated IL-6 inhibition (23–63% reduction). This anti-inflammatory dimension could synergize with cytotoxic effects in tumor microenvironments. However, the compound’s polypharmacology necessitates rigorous target deconvolution to avoid off-target effects.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5OS2/c1-8(12-3-2-6-22-12)18-20-14(24)21-19-13(23)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H2,17,19,23)(H2,20,21,24)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSRGZUWHWTGT-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with a furan-2-carbaldehyde to form the desired thiourea compound.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Functional Group Reactivity
-
Thiourea Motifs :
-
Furan Ring :
Heterocyclization Reactions
Metal Coordination
The thiourea’s sulfur and nitrogen atoms act as soft and hard donors, respectively, forming stable complexes:
text[Ir(ppy)₂Cl]₂ + Thiourea → Ir(III) complex (53% yield)[1]
Properties :
-
Enhanced luminescence in iridium complexes.
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Bioactivity modulation in anticancer assays (IC₅₀: 1.26–2.96 μM) .
Biological Activity and Derivatives
Derivatives of this compound exhibit:
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Anticancer Activity : IC₅₀ values < 3 μM in drug-resistant cell lines .
-
Antimicrobial Effects : MIC values of 122–186 µg/mL against fungal strains .
Structure-Activity Relationship :
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The 3,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability.
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The furan moiety contributes to π-stacking interactions with biological targets .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C without melting .
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Hydrolysis : Susceptible to basic conditions, cleaving the thiourea bond to yield aryl amines and CS₂ .
Analytical Characterization
Scientific Research Applications
Biological Applications
-
Anticancer Activity:
Research has indicated that compounds similar to 1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival. -
Antimicrobial Properties:
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. -
Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor in biochemical assays. For example, it may act on specific targets such as proteases or kinases, which are crucial in various biological processes.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with significant induction of apoptosis markers.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea involves:
Molecular Targets: The compound targets specific enzymes or receptors in microbial or cancer cells.
Pathways Involved: It may inhibit key pathways involved in cell proliferation or survival, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations :
- Substituent Effects: The 3,4-dichlorophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to monosubstituted chlorophenyl analogs (e.g., 4-chlorophenyl in ). This may enhance binding to hydrophobic enzyme pockets or metal ions.
- Furan vs. Benzoyl : The furan-ethylidene group in the target compound offers a smaller aromatic system and oxygen heteroatom for hydrogen bonding, contrasting with the larger, electron-deficient 2,4-dichlorobenzoyl group in , which may improve antifungal activity via enhanced π-π stacking.
- Schiff Base vs.
Crystallography :
Computational and Docking Insights
- Receptor Flexibility : Tools like AutoDock4 predict that bulky substituents (e.g., bicycloheptane in ) reduce binding affinity due to steric clashes, whereas the target compound’s furan group may allow better fit in flexible binding pockets.
- Hydrogen Bonding : The furan oxygen and thiourea sulfur in the target compound could form dual hydrogen bonds with biological targets, a feature absent in simpler analogs like .
Biological Activity
The compound 1-(3,4-dichlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a member of the thiourea family, known for its diverse biological activities. Thioureas are characterized by their ability to form hydrogen bonds and interact with various biological targets, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific thiourea derivative, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential applications.
Chemical Structure
The chemical formula for the compound is . The structure consists of a dichlorophenyl group, a furan moiety, and a thiourea backbone. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Thiourea derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- A series of thiourea derivatives demonstrated potent antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
- The compound's structure allows for effective interaction with bacterial cell walls or membranes, disrupting essential processes.
Anticancer Activity
Recent research highlights the anticancer potential of thiourea derivatives. The compound has been evaluated against various cancer cell lines:
- In vitro studies revealed that similar thioureas exhibit IC50 values ranging from 1.5 to 20 µM against different cancer cell lines, indicating strong cytotoxic effects .
- Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, such as angiogenesis and cell proliferation.
Antioxidant Activity
Thioureas are also recognized for their antioxidant properties. The compound's ability to scavenge free radicals has been assessed using assays like DPPH and ABTS:
- One study reported an IC50 value of approximately 52 µg/mL for a related thiourea derivative, indicating significant antioxidant capacity .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and thioureas have shown promise in modulating inflammatory responses:
- Compounds within this class have been tested for their ability to inhibit pro-inflammatory cytokines, demonstrating potential therapeutic effects in conditions like arthritis .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is heavily influenced by their structural components. Key observations include:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity.
- Substituents on the furan ring can modulate the compound's reactivity and interaction with biological targets .
Study 1: Antibacterial Efficacy
A study investigated several thiourea derivatives against common bacterial strains. The results indicated that compounds with dichlorophenyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 5 | E. coli |
| B | 8 | S. aureus |
| C | 10 | Pseudomonas aeruginosa |
Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of various thioureas on pancreatic cancer cells. The results showed that compounds similar to the target molecule had IC50 values below 10 µM.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| D | 7 | Pancreatic |
| E | 12 | Breast |
| F | 5 | Prostate |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this thiourea derivative?
Methodological Answer:
- Use a stepwise approach: First, synthesize the furan-2-yl ethylidene intermediate via condensation of furan-2-carbaldehyde with hydroxylamine, followed by reaction with thiocarbonyl diimidazole to introduce the carbamothioyl group.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts.
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR spectra and compare with experimental results.
- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may alter spectral profiles.
- Cross-validate with X-ray crystallography to resolve ambiguities in molecular geometry .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- XRD : Determine crystal packing and bond lengths (e.g., C=S bond ~1.68 Å typical for thioureas).
- FTIR : Identify key stretches (N-H: 3200–3400 cm⁻¹; C=S: 1250–1350 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and global reactivity indices (electrophilicity, chemical potential).
- Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites.
- Validate with experimental UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) .
Q. What experimental designs are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme assays : Test against target enzymes (e.g., urease, acetylcholinesterase) using Ellman’s method for thiol-specific interactions.
- Cytotoxicity screening : Use MTT assays on human cell lines (IC50 values) with positive controls (e.g., cisplatin).
- Molecular docking : Simulate binding modes with AutoDock Vina and compare with co-crystallized ligands (PDB entries) .
Q. How can researchers assess its environmental persistence and ecological risks?
Methodological Answer:
Q. What strategies address contradictions in biological activity across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
